Welcome to the BenchChem Online Store!
molecular formula C10H14N2S B8788024 1-Benzyl-3-ethylthiourea CAS No. 2741-08-4

1-Benzyl-3-ethylthiourea

Cat. No. B8788024
M. Wt: 194.30 g/mol
InChI Key: RIXUXULYJVAPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04233318

Procedure details

To a mixture of 1.74 grams (0.02 mole) of ethyl isothiocyanate and 25 milliliters of benzene was added 2.14 grams (0.02 mole) of benzylamine. The temperature rose from 25° C. to 41° C. The reaction mixture was then refluxed on a steam bath for about 20 minutes to bring the reaction to completion. The mixture was evaporated under vacuum to give 3.67 grams of 1-ethyl-3-benzyl thiourea.
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]=[C:4]=[S:5])[CH3:2].[CH2:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C1C=CC=CC=1>[CH2:1]([NH:3][C:4]([NH:13][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[S:5])[CH3:2]

Inputs

Step One
Name
Quantity
1.74 g
Type
reactant
Smiles
C(C)N=C=S
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
2.14 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose from 25° C. to 41° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then refluxed on a steam bath for about 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the reaction to completion
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(=S)NCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.67 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.